![molecular formula C51H100O5 B054480 Palmitic acid, [(hexadecyloxy)methyl]ethylene ester CAS No. 1116-45-6](/img/structure/B54480.png)
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester
説明
“Palmitic acid, [(hexadecyloxy)methyl]ethylene ester” is a chemical compound that contains a total of 155 bonds, including 55 non-H bonds, 2 multiple bonds, 50 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic ether . It is offered by Benchchem for CAS No. 1116-45-6.
Molecular Structure Analysis
The molecular structure of “Palmitic acid, [(hexadecyloxy)methyl]ethylene ester” is characterized by a total of 155 bonds, including 55 non-H bonds, 2 multiple bonds, 50 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic ether .科学的研究の応用
Synthesis and Effects on Biodiesel
Palmitic acid-based esters are synthesized for various purposes, including their effect on the properties of biodiesel. For instance, esterification of palmitic acid with different alcohols leads to compounds that can significantly influence the pour point of palm oil methyl esters, a crucial property for biodiesel performance (Cheah Han Sern et al., 2008).
Surface Films and Flexibility
The flexibility of long hydrocarbon chains in various esters of palmitic acid has been a subject of research. Studies have provided physical evidence for the flexibility of these chains, which is significant in understanding their behavior and applications (N. K. Adam, 1930).
Analytical Methods
Palmitic acid esters are also utilized in analytical methods. For example, they are used as internal standards in chromatographic methods for the determination of certain compounds, demonstrating their importance in analytical chemistry (M. Blank & F. Snyder, 1979).
Combustion Characteristics
Research into the combustion characteristics of linear esters of palmitic acid has been conducted. This includes studying their flame stability and combustion properties, which are essential for evaluating their use as biofuels (Zi-hao Ni et al., 2020).
Esterification Methods
The development of efficient esterification methods for producing palmitic acid esters is another area of research. These methods aim to improve the yield and efficiency of the esterification process, which is crucial for industrial applications (L. Shiqing, 2012).
Fatty Acid Ethyl Esters
Studies have also been conducted on fatty acid ethyl esters, including those of palmitic acid. These are found as biological products and are significant in various applications such as in lipid analysis (J. Laseter & J. Weete, 1971).
Polymers and Surfactants
The interaction of palmitic acid esters with polymers and surfactants has been explored to understand their effect on the properties of compounds like palm oil methyl esters. This research is vital for industrial applications, such as in the production of biodiesel (Cheah Han Sern et al., 2007).
特性
IUPAC Name |
(2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBIVVWNXSKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289690, DTXSID20924971 | |
| Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester | |
CAS RN |
1116-45-6, 124936-74-9 | |
| Record name | 1116-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
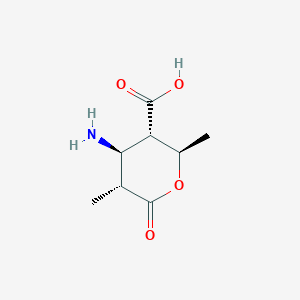
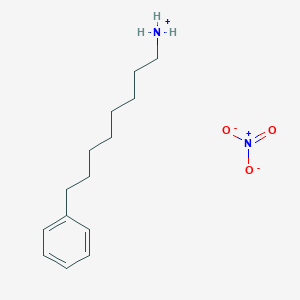
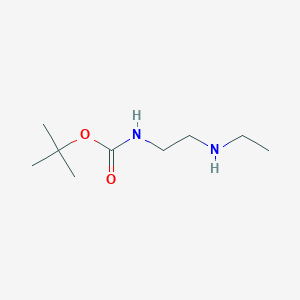
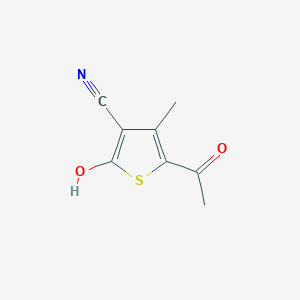
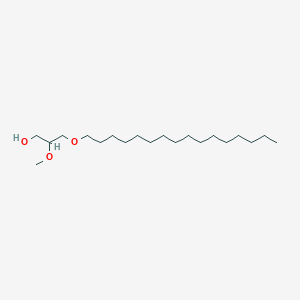
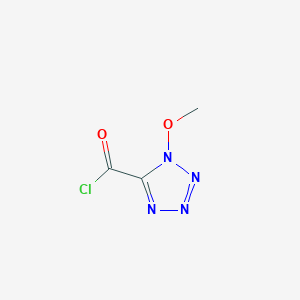
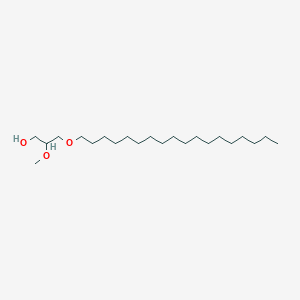
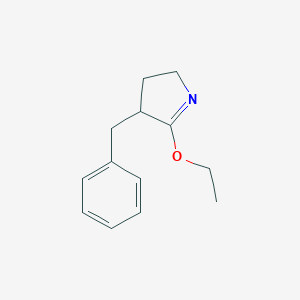
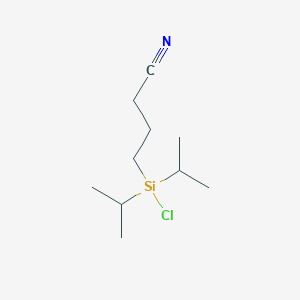
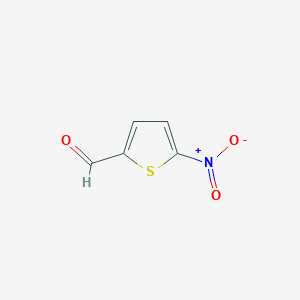
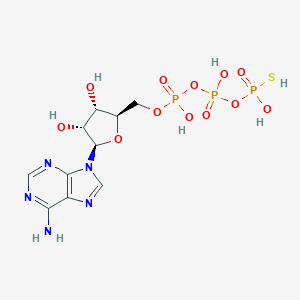
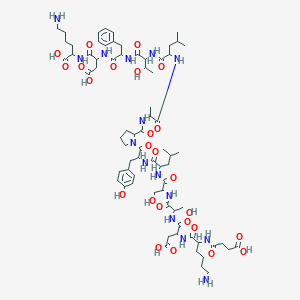
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)